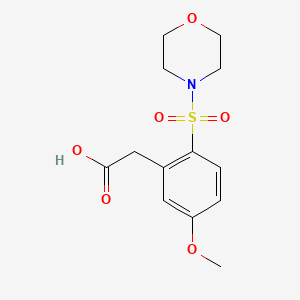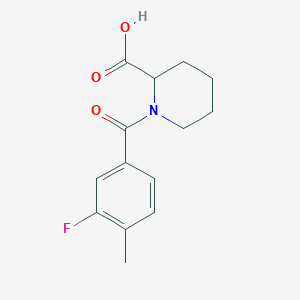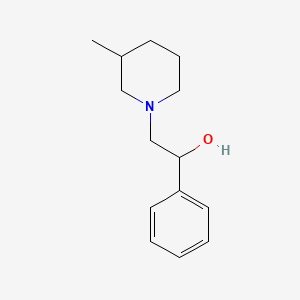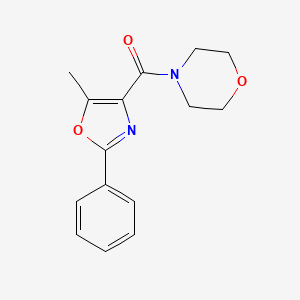
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. MPPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has been used in various scientific research applications, primarily in the field of neuroscience. It has been investigated for its potential use as a dopamine transporter ligand, which could be useful in the treatment of Parkinson's disease. 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has also been studied for its potential use as a pharmacological tool to study the function of dopamine transporters and their role in various neurological disorders.
作用机制
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one acts as a dopamine transporter ligand, which means that it binds to and inhibits the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal function. The exact mechanism of action of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects on the brain. It has been found to increase dopamine release and inhibit dopamine reuptake, which can lead to increased locomotor activity and reward-seeking behavior. 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has also been shown to have neurotoxic effects, particularly on dopaminergic neurons, which could be a potential limitation for its use in scientific research.
实验室实验的优点和局限性
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has several advantages for use in lab experiments. It is a highly selective dopamine transporter ligand, which means that it can be used to study the function of dopamine transporters without interfering with other neurotransmitter systems. 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is also relatively easy to synthesize and can be purified through recrystallization. However, 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has several limitations for use in lab experiments. It has been shown to have neurotoxic effects, which could limit its use in studies involving live animals or human subjects. Additionally, the synthesis of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is a complex process that requires expertise in organic chemistry.
未来方向
There are several future directions for research on 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one. One potential direction is to investigate its potential use as a therapeutic agent for Parkinson's disease. Another direction is to study its mechanism of action and its effects on other neurotransmitter systems. It would also be useful to investigate the neurotoxic effects of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one and to develop safer alternatives for use in scientific research. Overall, 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has the potential to be a valuable tool for studying the function of dopamine transporters and their role in various neurological disorders.
合成方法
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 1-(3-methylaminopropyl)piperazine with propanoyl chloride. The resulting product can be purified through recrystallization and characterized through various spectroscopic techniques. The synthesis of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
1-(3-methyl-4-propanoylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-4-10(14)12-6-7-13(9(3)8-12)11(15)5-2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRCRCCPSYQINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(C(C1)C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)



![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)
![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)



![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)


![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)